molecular formula C7H5BrClNO2 B1444722 1-Bromo-3-(chloromethyl)-5-nitrobenzene CAS No. 318261-49-3

1-Bromo-3-(chloromethyl)-5-nitrobenzene

Cat. No. B1444722
M. Wt: 250.48 g/mol
InChI Key: SGYFIWQEWNTISS-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-5-nitrobenzene is a chemical compound with the molecular formula C7H6BrCl . It has a molecular weight of 205.480 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(chloromethyl)-5-nitrobenzene consists of a benzene ring with bromo, chloromethyl, and nitro substituents . The exact spatial orientation of these substituents can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(chloromethyl)-5-nitrobenzene would depend on its molecular structure. As a halogenated benzene derivative, it is likely to be a dense, nonpolar liquid at room temperature .

Scientific Research Applications

1. Anisotropic Displacement Parameters

Research by Mroz et al. (2020) explored the anisotropic displacement parameters for isomorphous compounds including 1-Bromo-3-(chloromethyl)-5-nitrobenzene. They found that experimental procedures for the bromo compound were more challenging than theoretical predictions, highlighting complexities in the structural analysis of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).

2. Nucleophilic Aromatic Substitution by Hydrogen

Gold et al. (1980) examined the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, which includes 1-Bromo-3-(chloromethyl)-5-nitrobenzene. They observed hydrogen exchange and the formation of unstable cyclohexadienyl anions, providing insights into the mechanisms of aromatic substitution reactions (Gold, Miri, & Robinson, 1980).

3. Metabolism in Biological Systems

Bray et al. (1958) studied the metabolism of halogenonitrobenzenes, including derivatives like 1-Bromo-3-(chloromethyl)-5-nitrobenzene, in rabbits. They found that these compounds could be metabolized into mercapturic acids, demonstrating the biological transformations of such chemicals (Bray, James, & Thorpe, 1958).

4. Voltammetry and Electron Paramagnetic Resonance

Kitagawa et al. (1963) conducted a study on the electron paramagnetic resonance spectra of halonitrobenzene anion radicals, which includes compounds like 1-Bromo-3-(chloromethyl)-5-nitrobenzene. This research is significant for understanding the electrochemical properties of such compounds (Kitagawa, Layloff, & Adams, 1963).

Safety And Hazards

According to a safety data sheet, 1-Bromo-3-chloropropane, a related compound, is considered hazardous. It is combustible, harmful if swallowed, and toxic if inhaled. It may cause respiratory irritation and is suspected of causing genetic defects .

Future Directions

The future directions for research on 1-Bromo-3-(chloromethyl)-5-nitrobenzene could involve exploring its potential applications in organic synthesis, given the utility of halogenated benzene derivatives in this field . Further studies could also investigate its reactivity and mechanism of action in various types of chemical reactions.

properties

IUPAC Name

1-bromo-3-(chloromethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYFIWQEWNTISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(chloromethyl)-5-nitrobenzene

Synthesis routes and methods

Procedure details

To a stirring solution of (3-bromo-5-nitrophenyl)methanol (5.00 g; 21.5 mmol; Biogene Organics Inc) in DCM (65 mL) and NMP (9 mL) at RT was added dropwise thionylchloride (3.9 mL; 53.9 mmol). The mixture was allowed to react at RT overnight. Then, the mixture was poured into aqueous sodium bicarbonate solution/saturated aqueous sodium chloride solution/ice. The batch was stirred for one hour before it was extracted with ethyl acetate (2×). The combined organic phases were filtered using a Whatman filter and concentrated to give crude 1-bromo-3-(chloromethyl)-5-nitrobenzene, that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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